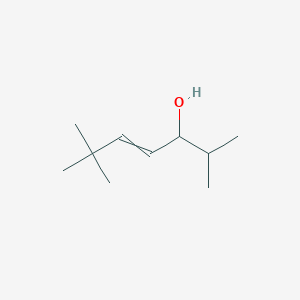

2,6,6-Trimethylhept-4-en-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

109801-01-6 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,6,6-trimethylhept-4-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)9(11)6-7-10(3,4)5/h6-9,11H,1-5H3 |

InChI Key |

YADHARZUYPKVCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=CC(C)(C)C)O |

Origin of Product |

United States |

Structural Classification and Significance Within Alkenols

2,6,6-Trimethylhept-4-en-3-ol is classified as a branched, unsaturated alcohol. Alkenols are organic molecules that contain both a carbon-carbon double bond (alkene) and a hydroxyl group (-OH). libretexts.org The placement of the hydroxyl group on the carbon atom adjacent to the double bond specifically categorizes it as an allylic alcohol. libretexts.org This structural feature is of high significance in organic chemistry because the proximity of the double bond and the hydroxyl group allows for unique reactivity and electronic interactions. numberanalytics.com

The "2,6,6-trimethylhept-" portion of the name describes a seven-carbon chain (heptane) with methyl groups attached at the second and sixth positions, with two methyl groups on the sixth carbon. The "-4-en-" indicates a double bond between the fourth and fifth carbons, and the "-3-ol" specifies that the hydroxyl group is located on the third carbon atom. nih.gov The presence of a bulky tert-butyl-like group at one end and an isopropyl group at the other imparts significant steric hindrance, which can influence its reactivity and the stereochemical outcomes of its reactions.

Table 1: Physicochemical Properties of (E)-2,6,6-Trimethylhept-4-en-3-ol

| Property | Value |

|---|---|

| Molecular Formula | C10H20O |

| Molecular Weight | 156.26 g/mol |

| IUPAC Name | (E)-2,6,6-trimethylhept-4-en-3-ol |

| Topological Polar Surface Area | 20.2 Ų |

| Complexity | 128 |

Source: PubChem. nih.gov

Relevance of the 2,6,6 Trimethylheptyl Framework in Organic Synthesis

The 2,6,6-trimethylheptyl framework, characterized by its specific branching pattern, serves as a valuable structural motif in organic synthesis. While direct applications of 2,6,6-trimethylhept-4-en-3-ol are specialized, related structures with this framework are used as intermediates in the synthesis of more complex molecules. For instance, the synthesis of analogs of the antiepileptic drug stiripentol (B1682491) has involved creating similar frameworks, such as (E)-1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, through reactions like aldol (B89426) additions. mdpi.com The steric bulk provided by the trimethylheptyl group can be strategically employed to control the facial selectivity in chemical reactions, guiding the formation of specific stereoisomers. smolecule.com

Furthermore, the oxidation or reduction of the functional groups within this framework can lead to a variety of other compounds. Oxidation of the alcohol group could yield a ketone, while hydrogenation of the alkene would result in the corresponding saturated alkane, 2,6,6-trimethylheptan-3-ol. These transformations highlight the versatility of the framework as a building block for creating diverse chemical structures. The synthesis of related amino alcohols, such as 5-Amino-2,2,6-trimethylheptan-3-ol, also relies on precursors with a similar branched heptane (B126788) structure, showcasing its utility in pharmaceutical and materials science research. smolecule.com

Overview of Research Areas Pertaining to Branched Alkenols

Retrosynthetic Approaches to the this compound Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound by breaking them down into simpler, commercially available starting materials. A common disconnection strategy for this allylic alcohol involves cleaving the carbon-carbon bond adjacent to the hydroxyl group, suggesting an aldol-type reaction or the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. Another key disconnection is at the double bond, which points towards olefination reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction. libretexts.orgwikipedia.orgdiva-portal.org A logical retrosynthetic pathway would involve disconnecting the molecule into a C4 carbonyl compound and a C6 organometallic reagent, or a C7 α,β-unsaturated ketone and a methyl organometallic reagent. The choice of disconnection often depends on the desired stereochemistry and the availability of starting materials. libretexts.org

Carbon-Carbon Bond Formation Strategies for Constructing the Heptene (B3026448) Backbone

The formation of the carbon skeleton is a critical step in the synthesis of this compound. libretexts.orgfiveable.mewikipedia.org Various methods are employed to construct the necessary carbon-carbon bonds, each with its own advantages and limitations.

Aldol (B89426) Condensation with Enolate Intermediates (e.g., Lithium Enolates)

The aldol condensation is a powerful tool for forming carbon-carbon bonds. fiveable.mesigmaaldrich.com In the context of synthesizing analogs of this compound, a crossed-aldol condensation can be employed. This typically involves the reaction of a pre-formed lithium enolate of a ketone with an aldehyde or another ketone. acs.orge-bookshelf.de For instance, the lithium enolate of a ketone like 4-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)butan-2-one can be reacted with 3,3-dimethylbutan-2-one. mdpi.com This reaction initially forms a β-hydroxy ketone, which can then be dehydrated under acidic conditions to yield an α,β-unsaturated ketone, a key intermediate for the synthesis of the target alcohol. mdpi.com The use of lithium diisopropylamide (LDA) as a strong, non-nucleophilic base is common for the regioselective formation of the kinetic enolate. acs.orgtandfonline.com

Table 1: Example of Aldol Condensation for an Analog of this compound mdpi.com

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)butan-2-one, 3,3-dimethylbutan-2-one | i) LDA, THF, -80 °C | β-hydroxy ketone intermediate |

| 2 | β-hydroxy ketone intermediate | ii) p-TsOH, DCM, r.t. | (E)-1-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one |

Data sourced from a study on the synthesis of stiripentol (B1682491) analogs. mdpi.com

Alternative Olefination Methods for Alkene Formation

Olefination reactions are crucial for the formation of the carbon-carbon double bond in the heptene backbone. The Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene, is a widely used method. libretexts.orgwikipedia.orgfiveable.me For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, often provides better yields. libretexts.orgharvard.edu These methods offer a high degree of control over the location of the double bond. Another approach involves the Julia-Kocienski olefination, which can provide good (E)-selectivity for the resulting alkene. organic-chemistry.org

Asymmetric Alkynylation and Subsequent Alkyne Transformations

Asymmetric alkynylation provides a powerful route to chiral propargylic alcohols, which are versatile intermediates that can be further transformed into the desired allylic alcohol. nih.govthieme-connect.comorganic-chemistry.org This method involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst. thieme-connect.comacs.org Catalytic systems often employ a metal salt, such as a zinc or ruthenium compound, in conjunction with a chiral ligand. nih.govacs.org The resulting chiral propargylic alcohol can then be stereoselectively reduced to the corresponding (E)- or (Z)-allylic alcohol. For example, reduction with a suitable reagent can afford the desired alkene geometry. nih.gov This approach allows for the introduction of chirality at the alcohol center early in the synthetic sequence. acs.org

Stereocontrolled Synthesis of this compound

Controlling the stereochemistry of the double bond and the chiral center is paramount in the synthesis of specific isomers of this compound.

Control of (E)/(Z) Alkene Geometry

The geometry of the carbon-carbon double bond can be controlled through various synthetic strategies. The choice of olefination reaction can influence the E/Z ratio of the product. For example, the Schlosser modification of the Wittig reaction can be used to favor the formation of (E)-alkenes. wikipedia.org The Horner-Wadsworth-Emmons reaction typically provides the (E)-enoate with high selectivity. wikipedia.org In syntheses proceeding through an alkyne intermediate, the choice of reduction conditions is critical. Reductive cross-coupling of terminal alkynes with α-chloro boronic esters has been shown to afford allylic alcohols with a high E/Z ratio. nih.govbohrium.com Additionally, iron-catalyzed allylic substitution reactions can exhibit high E/Z selectivity, depending on the substituents on the allylic alcohol. doi.org

Diastereoselective and Enantioselective Formation of the Alcohol Moiety

The creation of the chiral alcohol center in allylic alcohols such as this compound with specific stereochemistry is a significant challenge in organic synthesis. Methodologies to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry are crucial for accessing optically active products, which are vital as intermediates in total synthesis. pnas.org

Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of allylic alcohols:

Catalytic Asymmetric Hydrogenation: One of the most efficient and atom-economical methods for producing chiral allylic alcohols is the catalytic asymmetric hydrogenation of the corresponding α,β-unsaturated ketone (enone). rsc.org This approach can create two adjacent stereocenters with high control. For instance, iridium catalysts featuring chiral spiro ligands have been successfully used for the dynamic kinetic resolution of racemic exocyclic γ,δ-unsaturated β-ketoesters, affording functionalized chiral allylic alcohols with excellent enantioselectivities (up to >99% ee) and cis-diastereoselectivities. rsc.org

Enantioselective Addition to Aldehydes: The addition of vinyl metal species to aldehydes represents another key route. pnas.org This can involve the transmetallation of vinylic boronates or rhodium-catalyzed reductive couplings. pnas.orgnih.gov For example, the enantioselective Rh(I)/binap-catalyzed 1,2-addition of trimethylaluminum (B3029685) (AlMe₃) to cyclic enones yields tertiary allylic alcohols with excellent enantioselectivity. nih.gov

Organocatalytic One-Pot Sequences: Innovative one-pot protocols using organocatalysts provide a direct path to optically active allylic alcohols from simple starting materials. pnas.org A notable example involves an enantioselective epoxidation of an enone, followed by a Wharton rearrangement. This sequence generates allylic alcohols, including those with challenging quaternary stereocenters, with high enantio- and diastereocontrol. pnas.org

Substrate-Directed Reactions: In molecules with existing stereocenters, substrate-directed reactions can achieve high diastereoselectivity. The Sharpless asymmetric epoxidation is a classic example where a resident hydroxyl group directs the epoxidation of an allylic alcohol. researchgate.net Similar principles can be applied to the diastereoselective epoxidation of homoallylic alcohols, which can then be transformed into the desired alcohol products. researchgate.netgoogle.com

The choice of method depends on the specific substrate and the desired stereochemical outcome. These advanced catalytic systems offer powerful tools for the precise construction of complex chiral molecules.

Functional Group Transformations and Derivatization for this compound

Regioselective Reduction of α,β-Unsaturated Ketone Precursors (e.g., Luche Reduction, NaBH₄/CeCl₃)

The synthesis of this compound from its corresponding α,β-unsaturated ketone, (E)-2,6,6-trimethylhept-4-en-3-one, requires the selective reduction of the carbonyl group without affecting the carbon-carbon double bond. This is a common challenge in organic synthesis, as many reducing agents can react with both functional groups.

The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. wikipedia.orgtcichemicals.com This reaction employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). wikipedia.orgorganic-chemistry.org

The selectivity is explained by Hard and Soft Acid and Base (HSAB) theory. wikipedia.orgtcichemicals.comtcichemicals.com The borohydride anion is a "soft" nucleophile and tends to favor 1,4-conjugate addition to the "soft" β-carbon of the enone system. tcichemicals.com However, in the presence of CeCl₃, which acts as a Lewis acid, several changes occur:

The cerium ion activates the carbonyl group, increasing its electrophilicity. wikipedia.org

In the methanol solvent, sodium methoxyborohydrides are formed, which are "harder" reducing agents. organic-chemistry.org

This combination of a harder nucleophile and an activated carbonyl group strongly favors the "hard-hard" interaction of a direct 1,2-attack on the carbonyl carbon, suppressing the competing 1,4-reduction and leading to the formation of the allylic alcohol. wikipedia.orgorganic-chemistry.org An additional advantage of this method is its chemoselectivity; aldehydes are often protected in situ as acetals in the methanol solvent and are not reduced. wikipedia.orgtcichemicals.com

| Reagents | Substrate | Product | Selectivity | Typical Conditions |

|---|---|---|---|---|

| NaBH₄, CeCl₃·7H₂O | α,β-Unsaturated Ketone | Allylic Alcohol | High 1,2-addition | Methanol (MeOH), 0 °C to Room Temp |

Protecting Group Strategies for Hydroxyl Functionality (e.g., Silylation)

In multi-step syntheses, it is often necessary to temporarily "mask" the reactive hydroxyl group of an alcohol like this compound to prevent it from interfering with subsequent reactions. highfine.commasterorganicchemistry.com Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and reliable methods for removal. wikipedia.orgnih.govbeilstein-journals.org

Silylation is typically achieved by reacting the alcohol with a silyl chloride (R₃SiCl) in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the HCl byproduct. wikipedia.org The stability and reactivity of the resulting silyl ether are highly dependent on the steric bulk of the substituents on the silicon atom. highfine.comwikipedia.org This allows for selective protection and deprotection of different hydroxyl groups within the same molecule.

Deprotection (cleavage) of silyl ethers is most commonly accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond. masterorganicchemistry.com They can also be removed under acidic conditions. organic-chemistry.org

| Silyl Group | Abbreviation | Common Reagent | Relative Stability (Acidic Cleavage) | Cleavage Conditions |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl | 1 (Least Stable) | Very mild acid, K₂CO₃/MeOH |

| Triethylsilyl | TES | TESCl | 64 | Mild acid (e.g., AcOH) |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl | 20,000 | TBAF, HF, strong acid |

| Triisopropylsilyl | TIPS | TIPSCl | 700,000 | TBAF, HF, strong acid |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 5,000,000 (Most Stable) | TBAF, HF, strong acid |

Epoxidation and Subsequent Ring-Opening Reactions

The double bond in this compound provides a handle for further functionalization, notably through epoxidation. As a homoallylic alcohol, the hydroxyl group can direct the stereochemical outcome of the epoxidation reaction. researchgate.netwikipedia.org

Vanadium-based catalysts are known to be highly selective for the epoxidation of alkenes with allylic and homoallylic alcohols. wikipedia.org While Sharpless epoxidation is highly effective for allylic alcohols, different catalyst systems are often required for homoallylic substrates. nih.gov For example, vanadium complexes with bishydroxamic acid (BHA) ligands have been developed for the asymmetric epoxidation of homoallylic alcohols, achieving high enantioselectivities. nih.gov Another efficient method uses methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide as the oxidant, which can convert various homoallylic alcohols into the corresponding 3,4-epoxy alcohols in excellent yields. organic-chemistry.orgacs.org

The resulting epoxides are valuable synthetic intermediates. They can undergo nucleophilic ring-opening reactions to introduce a wide variety of functional groups with well-defined stereochemistry. For example, reaction with nucleophiles can lead to the formation of diols, amino alcohols, or other difunctionalized products, significantly increasing the molecular complexity.

Ring-Closing Metathesis for Cyclic Analogs

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis used to form unsaturated rings from acyclic diene precursors. wikipedia.org This transformation is catalyzed by metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. wikipedia.org To create cyclic analogs of this compound, a suitable diene precursor would first need to be synthesized.

For instance, a precursor could be prepared where the tert-butyl group is replaced by a moiety containing a terminal alkene. The RCM reaction would then proceed via an intramolecular metathesis of the two terminal alkene groups, forming a new cycloalkene and releasing volatile ethylene (B1197577) as the only byproduct. wikipedia.org This strategy is widely used to access rings of various sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.org The stereochemistry (E/Z) of the newly formed double bond within the ring can often be controlled by the choice of catalyst and reaction conditions. This methodology provides a versatile route to novel cyclic structures that would be difficult to synthesize using other methods. mdpi.comrsc.org

Mechanistic Pathways of Key Synthetic Steps (e.g., Aldol Additions, Reductions, Dehydrations)

The construction of the carbon skeleton for compounds like this compound often relies on carbon-carbon bond-forming reactions such as the aldol addition. Subsequent dehydration and reduction steps are then employed to yield the final allylic alcohol.

Aldol Addition: A common route to the backbone of related structures involves a crossed-aldol condensation. researchgate.net To achieve regioselectivity, a preformed enolate of a ketone is typically used. mdpi.com For instance, in the synthesis of (E)-1-(benzo[d] mdpi.comresearchgate.netdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, a kinetic lithium enolate is generated from piperonyl acetone. mdpi.com This is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at a low temperature (e.g., -80 °C). mdpi.com The LDA selectively deprotonates the most acidic and sterically accessible α-protons (the methyl protons in this case), forming the kinetic enolate. mdpi.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ketone, such as pinacolone (B1678379) (3,3-dimethylbutan-2-one), to form a β-hydroxy ketone intermediate. mdpi.com

Dehydration: The resulting β-hydroxy ketone from the aldol addition is often unstable and can be readily dehydrated to form an α,β-unsaturated ketone. mdpi.com This elimination reaction is typically promoted by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). mdpi.com The mechanism involves protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). A base (which can be the solvent or the conjugate base of the acid) then abstracts a proton from the α-carbon, leading to the formation of a double bond conjugated with the carbonyl group. mdpi.com This acid-catalyzed dehydration is a standard method for producing α,β-unsaturated ketones from aldol adducts. mdpi.com

Reduction: To convert the α,β-unsaturated ketone intermediate into the target allylic alcohol, this compound, a regioselective reduction of the ketone's carbonyl group is necessary. This can be achieved using various reducing agents. A successive regioselective reduction of α,β-unsaturated ketones has been used to synthesize related stiripentol analogues. researchgate.net Common methods for the 1,2-reduction of the carbonyl group in the presence of a conjugated double bond include the use of hydride reagents like sodium borohydride (NaBH₄), often in the presence of a Lewis acid such as cerium(III) chloride (the Luche reduction), which enhances the selectivity for the carbonyl group.

Stereochemical Control Mechanisms in Syntheses Involving this compound Precursors

Achieving specific stereochemistry is a significant challenge in the synthesis of complex molecules. For precursors to allylic alcohols like this compound, stereochemical control is paramount and can be exerted through various catalytic and substrate-controlled methods.

In syntheses of related natural products, asymmetric reactions are employed to set key stereocenters. For example, in the synthesis of (-)-lasiol, a 1,4-conjugate addition of an allylic stannane (B1208499) was used to create a 1,2-anti-dimethyl arrangement with high stereocontrol. researchgate.net Similarly, substrate-directed reductions, such as those using samarium(II) iodide (SmI₂), can establish the stereochemistry of hydroxyl groups with high diastereoselectivity (e.g., 95:5). caltech.edu

Another sophisticated approach is the Iridium(I)-catalyzed olefin isomerization combined with a Claisen rearrangement. This tandem reaction converts easily prepared di(allyl) ethers into allyl vinyl ethers, which then undergo a mdpi.commdpi.com sigmatropic rearrangement upon heating. This process can produce syn-2,3-dialkyl-4-pentenal derivatives with excellent relative and absolute stereocontrol. pitt.edu The stereochemical outcome is highly dependent on the catalyst system and the substrate's initial configuration.

| Method | Reaction | Key Features | Stereochemical Outcome | Ref |

| Asymmetric Conjugate Addition | 1,4-addition of allylic stannane | Creates 1,2-anti-dimethyl arrangement | High stereocontrol | researchgate.net |

| Iridium(I)-Catalyzed ICR | Isomerization-Claisen Rearrangement | Converts di(allyl) ethers to pentenals | Highly diastereoselective (syn-products) | pitt.edu |

| Substrate-Directed Reduction | SmI₂-mediated ketone reduction | Reduction guided by existing stereocenters | High diastereoselection (95:5 dr) | caltech.edu |

| CuH-Catalyzed Addition | Addition of terminal allenes to ketones | Forms chiral homoallylic alcohols | High yield, regio-, diastereo-, and enantioselectivity | mit.edu |

Influence of Reaction Conditions on Regioselectivity and Stereoselectivity

The outcome of synthetic reactions, particularly in terms of which isomer (regio- or stereo-) is formed preferentially, is highly sensitive to the reaction conditions. Factors such as the choice of solvent, catalyst, temperature, and reagent stoichiometry can dramatically alter the product distribution.

Catalyst and Ligand: The nature of the catalyst and its associated ligands is fundamental to controlling selectivity. In palladium-catalyzed C-H olefination reactions, the ligand attached to the metal center plays a crucial role. The use of a specific S,O-ligand with a Pd(OAc)₂ catalyst was found to be optimal for achieving high regioselectivity in the olefination of certain quinolinone substrates. acs.org Similarly, in copper-catalyzed reactions, the use of a wide bite-angle ligand like Xantphos can prevent the formation of undesired isomers and overreduction products in 1,6-semireduction reactions. mit.edu

Temperature and Reagents: Temperature can influence the kinetic versus thermodynamic control of a reaction. For instance, the formation of a kinetic enolate with LDA requires very low temperatures (-80 °C) to prevent equilibration to the more stable thermodynamic enolate. mdpi.com The choice and stoichiometry of reagents are also critical. In a C-H olefination, using 2.0 equivalents of PhCO₃tBu as an oxidant at 80 °C provided the best yield and regioselectivity (6:1). acs.org Altering these parameters could lead to different ratios of regioisomers or the formation of side products like diolefinated compounds. acs.org

| Factor | Reaction | Conditions | Observation | Ref |

| Solvent | Dipolar Cycloaddition | Nitromethane vs. other solvents | Nitromethane provided the highest diastereoselectivity and reactivity. | caltech.edu |

| Additive | Dipolar Cycloaddition | Addition of H₂O in CH₃NO₂ | Increased reaction rate. | caltech.edu |

| Ligand | Pd-Catalyzed C-H Olefination | S,O-ligand with Pd(OAc)₂ | Optimal for achieving high regioselectivity. | acs.org |

| Temperature | Enolate Formation | LDA at -80 °C vs. higher temp | Favors formation of the kinetic enolate. | mdpi.com |

| Reagent | C-H Olefination | 2.0 equiv. PhCO₃tBu at 80 °C | Optimal for yield and regioselectivity (6:1). | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6,6 Trimethylhept 4 En 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals of 2,6,6-trimethylhept-4-en-3-ol can be achieved.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, while the coupling constant (J) reveals the connectivity between neighboring protons. ubc.canih.gov The analysis of these parameters allows for the assignment of each proton to its specific position within the this compound structure.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz |

| H-2 | ~2.12-2.28 | m |

| H-3 | ~3.91-4.09 | d, J = ~6.4 |

| H-4 | ~5.34-5.43 | m |

| H-5 | ~5.34-5.43 | m |

| H-7 (CH₃) | ~0.96 | d, J = ~6.8 |

| H-8 (CH₃) | ~0.96 | d, J = ~6.8 |

| H-9 (CH₃) | ~1.09 | s |

| H-10 (CH₃) | ~1.09 | s |

| OH | ~1.57 | s |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy: Quaternary and Hydrogenated Carbon Assignments

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its chemical environment. libretexts.orgoregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. organicchemistrydata.org

| Carbon Assignment | Chemical Shift (δ) in ppm | Carbon Type |

| C-1 | ~22.8 | CH₃ |

| C-2 | ~31.4 | CH |

| C-3 | ~74.1 | CH |

| C-4 | ~137.0 | CH |

| C-5 | ~133.6 | CH |

| C-6 | ~40.4 | C |

| C-7 | ~22.8 | CH₃ |

| C-8 | ~21.8 | CH₃ |

| C-9 | ~24.0 | CH₃ |

| C-10 | ~17.2 | CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Quaternary Carbon Assignment

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule. youtube.comemerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the structure. emerypharma.com For instance, a cross-peak between the signals for H-2 and H-3 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu This technique is particularly valuable for identifying quaternary carbons, which have no directly attached protons, by observing their long-range correlations with nearby protons. mdpi.comfrontiersin.org For example, the protons of the methyl groups at C-6 (H-9 and H-10) would show HMBC correlations to the quaternary carbon C-6.

Nuclear Overhauser Effect (NOE) Spectroscopy for Configurational and Conformational Analysis

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms, which is essential for determining the stereochemistry (configuration and conformation) of the molecule. wiley-vch.de By observing which protons are close to each other in space, even if they are not directly bonded, the relative orientation of different parts of the molecule can be deduced. For this compound, NOE experiments can help confirm the E or Z configuration of the double bond by observing NOE correlations between the vinylic protons and adjacent alkyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. mdpi.comrsc.orgmdpi.com For this compound (C₁₀H₂₀O), HRMS would provide a highly accurate mass measurement consistent with this formula. nih.gov This data is crucial for confirming the molecular identity and distinguishing it from other isomers.

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀O |

| Exact Mass | 156.1514 g/mol |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.commdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) and alkene (C=C) functional groups.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | ~3684 (broad) |

| Alkene (C=C) | C=C stretch | ~1672 |

| Alkyl (C-H) | C-H stretch | ~2870-2960 |

These characteristic peaks provide strong evidence for the presence of the key functional groups within the this compound structure.

Stereochemical Analysis and Chiral Aspects of 2,6,6 Trimethylhept 4 En 3 Ol

Configurational Isomerism: (E)/(Z) at the Alkene and Stereocenters at C-3

2,6,6-Trimethylhept-4-en-3-ol possesses two distinct sources of stereoisomerism: a stereogenic center and a disubstituted double bond.

Stereocenter at C-3: The carbon atom at position 3 is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an isopropyl group (-CH(CH₃)₂), and a (3,3-dimethylbut-1-en-1-yl) group (-CH=CH-C(CH₃)₃). This asymmetry makes C-3 a chiral center, giving rise to two possible enantiomeric configurations, designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Alkene Geometry at C-4: The double bond between carbon atoms C-4 and C-5 is disubstituted. The spatial arrangement of the substituents around this bond can result in two different geometric isomers, designated as (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together).

The combination of these two stereogenic elements results in a total of four possible stereoisomers for this compound. These isomers exist as two pairs of enantiomers. The (4E)-isomer can exist as (3R, 4E) and (3S, 4E) enantiomers, while the (4Z)-isomer can exist as (3R, 4Z) and (3S, 4Z) enantiomers. The relationship between an (E)-isomer and a (Z)-isomer with the same C-3 configuration (e.g., between (3R, 4E) and (3R, 4Z)) is diastereomeric.

Table 5.1: Stereoisomers of this compound

| Stereoisomer | Configuration at C-3 | Configuration at C-4/C-5 | Relationship to (3R, 4E) |

|---|---|---|---|

| (3R, 4E)-2,6,6-Trimethylhept-4-en-3-ol | R | E | Identity |

| (3S, 4E)-2,6,6-Trimethylhept-4-en-3-ol | S | E | Enantiomer |

| (3R, 4Z)-2,6,6-Trimethylhept-4-en-3-ol | R | Z | Diastereomer |

| (3S, 4Z)-2,6,6-Trimethylhept-4-en-3-ol | S | Z | Diastereomer |

Separation and Purification of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for individual characterization. Because enantiomers share identical physical properties in an achiral environment, specialized chiral techniques are required for their resolution, whereas diastereomers can be separated using conventional methods.

Chiral HPLC is the predominant method for the analytical and preparative-scale separation of enantiomers. For the resolution of the racemic mixtures of this compound, polysaccharide-based chiral stationary phases (CSPs) have proven highly effective. These CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times.

For example, the racemic mixture of (E)-2,6,6-trimethylhept-4-en-3-ol can be resolved on a column like the CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel). Using a non-polar mobile phase, baseline separation of the (3R, 4E) and (3S, 4E) enantiomers can be achieved.

Table 5.2.1: Example Chiral HPLC Separation of (E)-2,6,6-Trimethylhept-4-en-3-ol Enantiomers

| Parameter | Value |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography |

| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (t_R1) | 10.4 min |

| Retention Time (t_R2) | 12.1 min |

| Separation Factor (α) | 1.16 (t_R2 / t_R1) |

| Resolution (Rs) | 2.15 |

Diastereomers, such as the pair of (E)-enantiomers and the pair of (Z)-enantiomers, have different physical and chemical properties. This difference allows for their separation using standard achiral chromatographic techniques like silica gel column chromatography or gas chromatography (GC). The different three-dimensional shapes of the (E) and (Z) isomers lead to distinct interactions with the stationary phase.

A synthetic mixture containing all four stereoisomers can first be subjected to silica gel column chromatography to separate the (E)-racemate from the (Z)-racemate. The (E)-isomers are typically less polar and elute earlier than the corresponding (Z)-isomers in a normal-phase system.

Table 5.2.2: Separation of (E) and (Z) Diastereomeric Racemates

| Parameter | Value |

|---|---|

| Chromatographic Method | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient elution: 2% to 10% Ethyl Acetate (B1210297) in n-Hexane |

| Compound Fraction | (E)-racemic-2,6,6-Trimethylhept-4-en-3-ol |

| Observed R_f | 0.35 (in 5% Ethyl Acetate/Hexane) |

| Compound Fraction | (Z)-racemic-2,6,6-Trimethylhept-4-en-3-ol |

| Observed R_f | 0.28 (in 5% Ethyl Acetate/Hexane) |

Determination of Absolute Configuration

Once the stereoisomers are isolated, their absolute configuration at the C-3 stereocenter must be determined. This is commonly achieved through a combination of chemical derivatization methods and chiroptical spectroscopy.

The modified Mosher's method is a powerful NMR-based technique for assigning the absolute configuration of secondary alcohols. The method involves converting the purified enantiomer of this compound into two diastereomeric esters by reacting it separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR spectroscopy. According to the Trost-Mosher conformational model, the chemical shifts of protons on either side of the C3-O-MTPA ester linkage will differ predictably between the (R)-MTPA and (S)-MTPA esters. By calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration at C-3 can be deduced. For a (3R)-alcohol, protons on one side of the Mosher plane will have a positive Δδ, while those on the other side will have a negative Δδ. The opposite is true for a (3S)-alcohol.

Table 5.3.1: ¹H NMR Data (δ in ppm) for MTPA Esters of an Enantiomer of (E)-2,6,6-Trimethylhept-4-en-3-ol

| Proton Assignment | δ for (S)-MTPA Ester | δ for (R)-MTPA Ester | Δδ (δS - δR) | Inferred Configuration |

|---|---|---|---|---|

| H-2 | 2.15 | 2.24 | -0.09 | (3S) |

| H-5 | 5.71 | 5.65 | +0.06 | (3S) |

| H-7 (CH₃) | 0.95 | 0.92 | +0.03 | (3S) |

Note: The negative Δδ for H-2 and positive Δδ for H-5 and H-7 are consistent with a (3S) configuration based on the Trost-Mosher model.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's absolute stereochemistry.

The absolute configuration is determined by comparing the experimentally measured ECD spectrum of a purified enantiomer with a theoretically calculated spectrum. The theoretical spectrum is generated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), for a known configuration (e.g., (3S, 4E)). A close match between the signs and positions of the Cotton effects in the experimental and calculated spectra provides unambiguous proof of the absolute configuration. The primary chromophore in this compound is the C=C double bond, which gives rise to a characteristic π → π* transition in the ECD spectrum.

Table 5.3.2: Comparison of Experimental and Calculated ECD Data for the First-Eluting Enantiomer

| Spectrum | Wavelength (nm) | Cotton Effect (Δε) | Assignment |

|---|---|---|---|

| Experimental | 218 | +8.5 | π → π* |

| Calculated for (3S, 4E) | 215 | +9.2 | π → π* |

Note: The strong positive Cotton effect observed experimentally matches the calculated spectrum for the (3S, 4E)-isomer, confirming this absolute configuration for the first-eluting enantiomer from the chiral HPLC separation described in section 5.2.1.

Correlation with Compounds of Known Absolute Stereochemistry

The determination of the absolute stereochemistry of a chiral molecule is a fundamental aspect of its complete characterization. For this compound, which possesses a stereogenic center at the C-3 position, establishing the (R) or (S) configuration is crucial for understanding its chemical and biological properties. The correlation of an unknown compound's stereochemistry with that of a compound of known absolute configuration is a well-established and reliable method for this purpose. This can be achieved through chemical transformations or spectroscopic comparisons.

Chemical Correlation

Chemical correlation involves converting the target molecule, in this case, a specific enantiomer of this compound, into a compound whose absolute stereochemistry is already known, or vice versa. This transformation must proceed via a reaction pathway that does not affect the stereogenic center . Alternatively, both the target compound and a known chiral compound can be converted to a common, new chiral compound. If the properties of the newly synthesized compounds are identical, it confirms that the original compounds have a related stereochemical configuration.

For an acyclic allylic alcohol like this compound, a potential chemical correlation strategy could involve the synthesis of one of its enantiomers from a chiral precursor of known absolute configuration. For instance, a chiral building block from the "chiral pool," such as a derivative of citronellol, could theoretically be used. nih.gov Citronellol and its derivatives are readily available terpenoids with a known stereocenter that can serve as a starting point for the synthesis of other chiral molecules. nih.govresearchgate.net

A hypothetical synthetic route could be designed to build the carbon skeleton of this compound from a known chiral starting material, ensuring that the stereogenic center at C-3 is established in a controlled manner. The optical rotation and other chiroptical properties of the synthesized enantiomer would then be compared with the experimentally obtained values for the separated enantiomers of this compound.

Another approach is the degradation of this compound to a smaller, known chiral fragment. For example, ozonolysis of the double bond followed by further chemical modifications could potentially yield a smaller chiral alcohol or carboxylic acid whose absolute configuration can be more easily determined or is already documented.

Spectroscopic Correlation Methods

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) techniques, offer a powerful alternative to chemical correlation for determining absolute configuration. The most widely used of these is the modified Mosher's method. researchgate.net

Modified Mosher's Method

This method involves the esterification of the chiral secondary alcohol (this compound) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net This reaction creates a pair of diastereomeric esters. The ¹H NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center are analyzed. Based on an established conformational model of the MTPA esters, the sign of the Δδ values for various protons allows for the unambiguous assignment of the absolute configuration of the original alcohol. researchgate.net While direct application to this compound is not found in the literature, this method is a standard and reliable technique for acyclic allylic alcohols. researchgate.net

| Protons Analyzed | Hypothetical δS (ppm) | Hypothetical δR (ppm) | Δδ (δS - δR) | Predicted Spatial Position |

| H-2 | 4.15 | 4.10 | +0.05 | Right side of MTPA plane |

| H-4 | 5.60 | 5.68 | -0.08 | Left side of MTPA plane |

| H-5 | 2.10 | 2.15 | -0.05 | Left side of MTPA plane |

| Methyl at C-2 | 0.95 | 0.92 | +0.03 | Right side of MTPA plane |

This table presents hypothetical data for the application of Mosher's method to an enantiomer of this compound to illustrate the principle.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is another powerful tool for stereochemical analysis. The exciton (B1674681) chirality method, a specific application of CD spectroscopy, can be used for compounds containing two or more chromophores. columbia.edu For an allylic alcohol like this compound, it can be derivatized with a chromophoric group, such as a p-bromobenzoate. cdnsciencepub.com The interaction between the double bond chromophore and the newly introduced benzoate (B1203000) chromophore results in a characteristic split CD curve, known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly related to the absolute stereochemistry of the carbinol center. columbia.eduacs.org

| Derivative | Chromophore 1 | Chromophore 2 | Predicted Exciton Chirality | Implied Absolute Configuration at C-3 |

| (3R)-2,6,6-Trimethylhept-4-en-3-yl p-bromobenzoate | C=C | p-bromobenzoyl | Positive | R |

| (3S)-2,6,6-Trimethylhept-4-en-3-yl p-bromobenzoate | C=C | p-bromobenzoyl | Negative | S |

This table illustrates the expected correlation between the sign of the exciton-coupled CD spectrum and the absolute configuration for derivatives of this compound.

Computational Chemistry and Molecular Modeling of 2,6,6 Trimethylhept 4 En 3 Ol

Conformational Analysis and Energy Minimization Studies

A critical aspect of understanding a molecule's behavior is the study of its possible three-dimensional arrangements, or conformations. Conformational analysis for 2,6,6-trimethylhept-4-en-3-ol would involve using computational methods, such as molecular mechanics or more advanced quantum mechanical calculations (like Density Functional Theory - DFT), to identify the various stable conformers of the molecule. This process would also determine the relative energies of these conformers, indicating which shapes are most likely to exist at a given temperature.

Energy minimization studies would pinpoint the lowest energy (most stable) conformation. This is crucial as the molecule's geometry influences its physical properties and biological activity. However, no published studies were found that detail the potential energy surface or the specific low-energy conformers of this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, ECD Spectra)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation. For this compound, this would involve:

NMR Chemical Shifts: Calculating the expected 1H and 13C NMR chemical shifts. These predictions, when compared with experimental data, can help confirm the molecule's structure and assign specific signals to individual atoms.

ECD Spectra: For chiral molecules, predicting the Electronic Circular Dichroism (ECD) spectrum is essential for determining the absolute configuration of its stereocenters.

Currently, there are no available studies that present computationally predicted NMR or ECD spectra for this compound.

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations provide deep insights into a molecule's electronic properties and reactivity. For this compound, these studies would typically include:

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's ability to donate or accept electrons, which is key to predicting its role in chemical reactions.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

A search for this specific compound did not yield any research detailing its HOMO-LUMO gap, orbital distributions, or MEP maps.

Applications and Broader Impact of Research on 2,6,6 Trimethylhept 4 En 3 Ol

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis

The trimethylheptenol framework is a versatile precursor in the synthesis of more complex molecules, particularly in the fields of fragrances and pheromones. The specific arrangement of methyl groups and the presence of a modifiable alcohol functional group make it a useful building block.

For instance, a structural isomer, (E)-3,3,6-trimethylhept-4-en-2-ol, serves as an intermediate in the synthesis of bulky analogues of Polysantol®, a well-known sandalwood odorant. mdpi.com The synthesis involves an aldol (B89426) condensation followed by deconjugative α-methylation and reduction to yield the target alcohol. mdpi.com Similarly, related structures like erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate (B1210297) have been synthesized as direct precursors to lasiol, an acyclic monoterpene alcohol that functions as an ant pheromone. researchgate.net The synthesis of these complex targets often relies on the strategic and controlled modification of the trimethylheptenol backbone. A key step in one synthesis is the Wittig reaction of (methallylidene)triphenylphosphorane with erythro-4-acetoxy-2,3-dimethylbutanal. researchgate.net Furthermore, patent literature describes the synthesis of sex pheromones of the long-tailed mealybug using racemic (2E,Z)-3,4,4-trimethylhepta-2,6-dien-1-ol as a key intermediate, which is then subjected to a series of rearrangements and stereoselective transformations. google.com

Table 1: Examples of 2,6,6-Trimethylhept-4-en-3-ol Derivatives as Synthetic Intermediates

| Intermediate Class | Key Reaction Type | Target Molecule/Class |

|---|---|---|

| Trimethylheptenol Analogues | Aldol Condensation, α-methylation | Sandalwood Odorant Analogues (e.g., Polysantol® analogues) mdpi.com |

| Trimethylheptadienol Acetates | Wittig Reaction | Lasiol (Ant Pheromone) researchgate.net |

| Trimethylheptadienols | Meyer-Schuster & Claisen Rearrangements | Sex Pheromones (Long-tailed Mealybug) google.com |

Analog Design and Structure-Activity Relationships in Bioactive Compound Development (e.g., Stiripentol (B1682491) Analogs, COX Inhibitors)

The structural core of this compound is a key feature in the design of new bioactive compounds. By modifying this scaffold, researchers can investigate structure-activity relationships (SAR) to develop novel therapeutics with improved efficacy or different pharmacological profiles.

A prominent example is the development of analogs of Stiripentol (STP), an approved antiepileptic drug also investigated for its potential in treating primary hyperoxaluria due to its inhibition of human lactate (B86563) dehydrogenase A (hLDHA). mdpi.comnih.gov Stiripentol itself is an aromatic allylic alcohol, specifically 4,4-dimethyl-1-[3,4-[methylenedioxy]-phenyl]-1-penten-3-ol. mdpi.com Research has focused on synthesizing new STP-related compounds by employing strategies like crossed-aldol condensations guided by lithium enolate chemistry, followed by regioselective reduction of the resulting α,β-unsaturated ketones. mdpi.comnih.gov These studies have shown that newly synthesized analogs can exhibit significantly higher inhibitory activity against hLDHA than Stiripentol itself, with inhibition percentages ranging from 46–72% compared to 10% for STP at the same concentration. nih.gov This highlights the potential for designing more potent enzyme inhibitors based on this structural framework.

Additionally, research into the anti-inflammatory properties of related structures has shown promise. While not the exact isomer, a study on compounds isolated from the roots of Sida rhombifolia Linn identified Z-3,6,6-trimethylhept-2-en-1-ol as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The inhibition of COX enzymes is the primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.org The discovery that a simple aliphatic alcohol like a trimethylheptenol derivative possesses this activity underscores its potential as a lead structure for developing new anti-inflammatory agents.

Table 2: COX Inhibition by a Structurally Related Compound

| Compound | Concentration (µg/mL) | COX-1 Inhibition Ratio | COX-2 Inhibition Ratio | Selectivity |

|---|---|---|---|---|

| Z-3,6,6-trimethylhept-2-en-1-ol | 0.05 | 0.91 | 0.82 | Non-selective |

| Z-3,6,6-trimethylhept-2-en-1-ol | 0.025 | 0.89 | 0.87 | Non-selective |

Data sourced from a study on related aliphatic carboxylic acids and alcohols showing COX inhibition.

Occurrence and Identification in Natural Products and Complex Mixtures (e.g., Pyrolysis Products)

While this compound itself is not widely reported as a direct natural product, structurally similar compounds have been identified from both natural sources and complex chemical mixtures, such as those generated during pyrolysis.

Analysis of the pyrolysis products of traditional Chinese handmade papers using pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) identified 2,3,6-trimethylhept-6-en-1-ol. ncsu.edu This compound was noted as a common pyrolysis product of cellulose (B213188) and hemicellulose, key components of the paper. ncsu.edu The identification of such compounds in the thermal decomposition of biomass is relevant for understanding biofuel composition and for the chemical fingerprinting of materials.

Furthermore, the core trimethylheptene structure is found as a fragment within more complex natural products. For example, the sterol (3beta,22E,24R)-23-Methylergosta-5,7,22-trien-3-ol contains a (4,5,6-trimethylhept-3-en-2-yl) side chain attached to its steroidal core. hmdb.ca This molecule is a derivative of ergosterol (B1671047) and is classified as a naturally occurring lipid molecule. hmdb.ca

Contribution to Fundamental Understanding of Stereoselective Organic Reactions

The synthesis of this compound and its derivatives often involves stereoselective reactions, and studying these transformations provides valuable insights into the principles of stereocontrol. The steric hindrance and electronic properties imparted by the multiple methyl groups, including the bulky tert-butyl group often present in precursors like pinacolone (B1678379), influence the stereochemical outcome of reactions. mdpi.com

Research on olefin isomerization-Claisen rearrangement (ICR) reactions has utilized substrates like (E)-syn-2-ethyl-3,6,6-trimethylhept-4-en-1-al to study and achieve highly diastereoselective mdpi.commdpi.com sigmatropic rearrangements. pitt.edu These reactions are fundamental for constructing molecules with specific three-dimensional arrangements, particularly for creating adjacent stereocenters with high fidelity. pitt.edu

Similarly, the synthesis of Stiripentol analogs often proceeds through a crossed-aldol condensation. mdpi.com The stereoselectivity of this reaction, which forms the new chiral center at the alcohol position, is a subject of study. The use of preformed lithium enolates and subsequent Luche reduction (using NaBH₄/CeCl₃) allows for regioselective and, to some extent, stereoselective control over the formation of the allylic alcohol. mdpi.com The challenges and successes in controlling the diastereoselectivity of such additions to chiral aldehydes and ketones contribute to the broader understanding of asymmetric synthesis. nih.govyoutube.com

Emerging Research Frontiers and Future Directions

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 2,6,6-trimethylhept-4-en-3-ol often involves the addition of an organometallic reagent, such as ethynylmagnesium bromide, to 6-methylhept-5-en-2-one, followed by a partial hydrogenation of the resulting alkyne. While effective, these routes present challenges related to reagent stoichiometry, waste generation, and energy consumption. Future research is intensely focused on developing methodologies that are not only higher-yielding but also align with the principles of green chemistry.

Key research directions include:

Catalytic Transfer Hydrogenation: Moving away from traditional stoichiometric reductants like sodium borohydride (B1222165) or high-pressure gaseous hydrogen, catalytic transfer hydrogenation (CTH) represents a significant advancement. This approach utilizes safe, liquid hydrogen donors (e.g., isopropanol, formic acid) in the presence of a transition-metal catalyst (e.g., based on Ruthenium or Iridium). Future work aims to develop highly active and selective catalysts that can reduce the triple bond of the precursor, 2,6,6-trimethylhept-4-yn-3-ol, to the desired double bond without over-reduction to the saturated alkane.

Biocatalysis and Enzymatic Synthesis: The use of enzymes, particularly alcohol dehydrogenases (ADHs) and ene-reductases, offers a promising frontier for the stereoselective synthesis of this compound. Research is exploring the engineering of novel ADHs that can reduce a ketone precursor with high enantioselectivity, yielding a specific stereoisomer of the target alcohol. This is crucial for applications where chirality is a determining factor. Biocatalytic routes operate in aqueous media under mild conditions, drastically reducing the environmental footprint.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow synthesis is a major goal for improving the efficiency and safety of producing this compound. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and enabling the use of highly reactive intermediates in a safer manner. Future research will focus on integrating multiple synthetic steps (e.g., Grignard addition and subsequent reduction) into a single, automated flow system.

The table below contrasts a traditional synthetic approach with a potential sustainable future alternative.

| Parameter | Traditional Batch Synthesis | Future Sustainable Route (Example) |

|---|---|---|

| Key Transformation | Partial hydrogenation of 2,6,6-trimethylhept-4-yn-3-ol | Biocatalytic reduction of 2,6,6-trimethylhept-4-en-3-one |

| Reagent Type | Lindlar catalyst (stoichiometric poisoning) or Na/NH₃ | Engineered Alcohol Dehydrogenase (Catalytic) |

| Solvent | Organic solvents (e.g., Hexane, Toluene) | Aqueous buffer |

| Conditions | Elevated pressure (H₂) or cryogenic temperatures (NH₃) | Ambient temperature and pressure |

| Key Advantage | Established and well-understood | High stereoselectivity, minimal waste, enhanced safety |

| Primary Research Challenge | Over-reduction, catalyst deactivation, waste disposal | Enzyme discovery, protein engineering for stability and activity |

Exploitation of this compound as a Platform for Novel Chemical Entities

Beyond its role as a precursor to ionones, this compound is increasingly viewed as a versatile chemical scaffold or "platform molecule." Its structure contains two key functional handles—a tertiary allylic alcohol and a trisubstituted double bond—that can be selectively modified to generate a diverse library of new compounds with potentially unique properties.

Future research in this area is focused on:

Selective Functionalization: Developing new catalytic systems that can distinguish between the hydroxyl group and the alkene. For instance, research into catalysts for selective epoxidation of the double bond without affecting the alcohol, or for esterification of the alcohol without isomerizing the double bond, will unlock new synthetic pathways.

Tandem and Cascade Reactions: Designing elegant, multi-step reactions that occur in a single pot. For example, a Prins-type cyclization initiated by the alcohol could lead to novel bicyclic or polycyclic structures not easily accessible through other means. These complex scaffolds could be valuable in medicinal chemistry or materials science.

Asymmetric Transformations: Since the C3 carbon is a stereocenter, this compound can serve as a chiral building block. Future work will explore using its inherent chirality to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection, to build complex molecules with multiple defined stereocenters.

The following table outlines potential derivatization strategies and their applications.

| Functional Group Targeted | Reaction Type | Potential Product Class | Potential Research Application |

|---|---|---|---|

| Hydroxyl Group (-OH) | Esterification | Novel Fragrance Esters | Perfumery and Flavor Chemistry |

| Double Bond (C=C) | Asymmetric Epoxidation | Chiral Epoxides | Intermediates for fine chemical synthesis |

| Double Bond (C=C) | Hydroformylation | Bifunctional Aldehydes/Alcohols | Precursors for polymers and specialty chemicals |

| Both (-OH and C=C) | Intramolecular Cyclization | Cyclic Ethers (e.g., Tetrahydrofurans) | Synthesis of natural product analogues |

| Entire Scaffold | Oxidative Cleavage | Keto-acids | Building blocks for biodegradable polymers |

Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

As the synthesis and application of this compound become more sophisticated, the demand for more powerful analytical methods increases. Future research will focus on two main fronts: detecting the compound at ultra-low concentrations and monitoring its formation or conversion in real-time.

Trace Analysis: In fields like environmental science, food chemistry (where it can be a natural aroma component), and quality control, detecting trace amounts is critical. The future lies in moving beyond standard Gas Chromatography-Mass Spectrometry (GC-MS).

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This technique provides vastly superior separation power, allowing for the isolation of this compound from extremely complex matrices like essential oils or environmental samples.

Solid-Phase Microextraction (SPME) Coupling: Developing new SPME fiber coatings with high affinity for volatile alcohols will improve detection limits by effectively pre-concentrating the analyte from a sample before injection into the GC.

In Situ Reaction Monitoring: To optimize the sustainable synthetic routes discussed in section 8.1, chemists need to "watch" reactions as they happen. Process Analytical Technology (PAT) is the key.

Spectroscopic Probes: The integration of fiber-optic probes for in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy directly into flow reactors or batch vessels is a major research frontier. This allows for real-time tracking of the concentration of reactants, intermediates (like 2,6,6-trimethylhept-4-yn-3-ol), and the final product, enabling precise kinetic analysis and process optimization.

The table below summarizes the application of advanced analytical techniques.

| Technique | Primary Application | Key Advantage for this compound Research |

|---|---|---|

| GC×GC-Time-of-Flight-MS | Trace Analysis | Unrivaled separation of isomers and components in complex mixtures. |

| SPME-GC-MS | Trace Analysis | Solvent-free sample preparation and pre-concentration from various media. |

| In Situ ATR-FTIR Spectroscopy | In Situ Monitoring | Real-time tracking of functional group changes (e.g., C≡C → C=C → C-C). |

| In Situ Raman Spectroscopy | In Situ Monitoring | Excellent for monitoring C=C and C≡C bonds, often complementary to FTIR. |

| Flow NMR Spectroscopy | In Situ Monitoring | Provides detailed structural information on transient intermediates in continuous flow. |

Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Chemistry

The most profound advances in understanding and utilizing this compound will emerge from the tight integration of traditionally separate chemical disciplines. The synergy between synthetic chemistry (making molecules), spectroscopy (characterizing them), and computational chemistry (modeling them) creates a powerful research cycle.

Future interdisciplinary directions include:

Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model the transition states and reaction energy profiles for new catalytic syntheses. These theoretical predictions can then be tested and validated experimentally using the in situ spectroscopic techniques described above. This combined approach can, for example, explain why a particular catalyst is selective for partial hydrogenation.

Spectroscopic Prediction: Computational chemistry can accurately predict spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies) for this compound and its potential derivatives. This is invaluable for confirming the structure of novel compounds synthesized in the lab, especially when only small quantities are available.

Rational Design of Novel Molecules: The cycle can be used proactively. Computational models can predict the properties (e.g., odor profile, chemical reactivity) of hypothetical derivatives of this compound. The most promising candidates can then be targeted for synthesis, creating a highly efficient, design-led discovery process instead of relying on trial and error.

This integrated workflow is summarized in the table below.

| Discipline | Contribution to Research | Example Task for this compound |

|---|---|---|

| Computational Chemistry | Prediction and Mechanistic Insight | Calculate the energy barrier for the cyclization of this compound under acidic conditions. |

| Synthetic Chemistry | Molecule Creation and Hypothesis Testing | Synthesize the compound and attempt the cyclization reaction under conditions suggested by the computational model. |

| Spectroscopy | Structural Verification and Validation | Use 2D NMR and in situ FTIR to identify the cyclized product and monitor reaction kinetics, comparing results to DFT predictions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6,6-Trimethylhept-4-en-3-ol, and how can reaction efficiency be optimized?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are effective for synthesizing structurally similar tertiary alcohols. Optimize reaction parameters such as catalyst loading (e.g., PdCl₂(PPh₃)₂), solvent selection (THF or dioxane), and temperature (room temperature to 80°C). Monitor reaction progress via TLC and purify using silica gel column chromatography with hexane/ethyl acetate gradients. Validate purity via melting point analysis and spectroscopic techniques .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl and alkene stretches), and mass spectrometry (HRMS) for molecular weight verification. Compare spectral data with literature benchmarks for structurally analogous compounds (e.g., α-Ionol derivatives) .

Q. How should researchers handle safety protocols for this compound given its potential hazards?

- Methodological Answer : Follow GHS classifications for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods for ventilation, wear nitrile gloves and safety goggles, and avoid dust formation. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets for compound-specific first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

- Methodological Answer : Conduct methodological triangulation by comparing experimental conditions (e.g., receptor models, solvent systems) and data sources. For example, discrepancies in odorant receptor responses may arise from using single-receptor assays vs. multi-receptor panels. Validate findings through independent replication and meta-analysis of hybrid computational/wet-lab datasets .

Q. What computational strategies are effective in predicting the receptor interactions of this compound?

- Methodological Answer : Employ hybrid machine learning (ML) models trained on receptor-response datasets. For instance, bioelectronic nose frameworks can extrapolate chemical features from receptor activity profiles. Validate predictions using in vitro assays (e.g., heterologous expression of olfactory receptors) and molecular docking simulations to assess binding affinities .

Q. How can mixed-methods approaches be designed to explore the stereochemical effects of this compound in catalytic reactions?

- Methodological Answer : Integrate quantitative methods (e.g., kinetic studies using GC-MS) with qualitative techniques (e.g., X-ray crystallography for stereochemical analysis). Triangulate data by cross-referencing experimental results with computational models (DFT calculations) to elucidate reaction mechanisms. Ensure rigor through peer debriefing and iterative refinement of hypotheses .

Methodological Best Practices

- Data Validation : Use internal standards (e.g., deuterated solvents in NMR) and replicate experiments to minimize instrumental variability .

- Ethical Compliance : Document hazard mitigation strategies in institutional safety reviews, especially for compounds with undefined ecotoxicological profiles .

- Educational Integration : Design experimental chemical problems (e.g., synthesis optimization challenges) to teach graduate students research skills like error analysis and statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.